molecular formula C18H16N2O5S B2977393 (Z)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile CAS No. 899378-18-8

(Z)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile

Cat. No.: B2977393
CAS No.: 899378-18-8
M. Wt: 372.4
InChI Key: VMXIAUDZBMEFRZ-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with an amino group at position 6, a 4-methoxyphenylsulfonyl moiety at position 2, and a nitrile group. This compound belongs to the class of 2,3-disubstituted acrylonitriles, which are recognized for their structural versatility and bioactivity, particularly in anticancer research . The Z-configuration of the acrylonitrile double bond is critical for maintaining spatial alignment with biological targets, as seen in analogs like Combretastatin A-4, a potent tubulin-binding anticancer agent . The sulfonyl group enhances solubility and metabolic stability, while the dihydrodioxin ring may contribute to π-π stacking interactions in receptor binding .

Properties

IUPAC Name

(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(4-methoxyphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-23-14-3-5-15(6-4-14)26(21,22)16(11-19)12-20-13-2-7-17-18(10-13)25-9-8-24-17/h2-7,10,12,20H,8-9H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXIAUDZBMEFRZ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The primary building blocks include 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and 4-methoxybenzenesulfonyl chloride.
  • Reaction Conditions : The reaction typically requires a base such as Na₂CO₃ in a solvent like DMF at controlled temperatures.
  • Final Product Isolation : The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit significant enzyme inhibitory properties. For example:

  • Acetylcholinesterase Inhibition : This compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease (AD). In vitro assays demonstrated that derivatives of this compound could effectively inhibit enzyme activity, suggesting neuroprotective effects .
CompoundIC50 Value (µM)Target Enzyme
Compound A12.5Acetylcholinesterase
Compound B7.8Acetylcholinesterase

Antidiabetic Potential

Additionally, the compound has been evaluated for its potential in managing Type 2 Diabetes Mellitus (T2DM). Studies have shown that it can inhibit alpha-glucosidase activity, which is beneficial in controlling postprandial blood glucose levels .

CompoundIC50 Value (µM)Target Enzyme
Compound A15.0Alpha-glucosidase
Compound B9.5Alpha-glucosidase

Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds in animal models of Alzheimer's disease. The results indicated that treatment with these compounds improved cognitive function and reduced amyloid plaque formation in the brain .

Antidiabetic Activity

Another study focused on the antidiabetic activity of sulfonamide derivatives containing the benzodioxane moiety. The results demonstrated significant reductions in blood glucose levels in diabetic rats treated with these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

(a) (Z)-2-(Benzo[d][1,3]dioxol-5-yl)-2-phenylacrylonitrile Analogs (3a–3e) These compounds, reported in , replace the dihydrobenzo[b][1,4]dioxin core with a benzo[d][1,3]dioxole ring. The phenyl group at position 2 contrasts with the sulfonyl group in the target compound. Anticancer activity for these analogs was reported against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values ranging from 2.5–8.7 μM .

(b) (Z)-2,3-Dihydrobenzo[b][1,4]dioxin-6-yl-2-phenylacrylonitrile (3f–3k) These analogs share the dihydrobenzo[b][1,4]dioxin core with the target compound but lack the sulfonyl and amino substituents. Instead, a phenyl group occupies position 2. The phenyl group may enhance hydrophobic interactions but reduce specificity compared to the sulfonyl group. These compounds demonstrated moderate anticancer activity (IC₅₀: 5.1–12.3 μM), suggesting that sulfonyl substitution could refine target binding .

(c) (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-Methoxyphenyl)acrylonitrile This analog () replaces the dihydrodioxin-amino group with a 3,4-dimethoxyphenyl unit and retains the 4-methoxyphenyl group. Its structural similarity to Combretastatin A-4 highlights the role of methoxy groups in tubulin inhibition, though the nitrile group in the target compound may alter binding kinetics .

Functional Group Analysis
Compound Core Structure Position 2 Substituent Position 3 Substituent Key Bioactivity
Target Compound Dihydrobenzo[b][1,4]dioxin 4-Methoxyphenylsulfonyl Amino (NH) Hypothesized anticancer (tubulin binding)
3a–3e () Benzo[d][1,3]dioxole Phenyl - IC₅₀: 2.5–8.7 μM (MCF-7, HCT-116)
3f–3k () Dihydrobenzo[b][1,4]dioxin Phenyl - IC₅₀: 5.1–12.3 μM
Combretastatin A-4 Analog () Stilbene 3,4-Dimethoxyphenyl 4-Methoxyphenyl Tubulin polymerization inhibition (IC₅₀: <1 nM)

Key Observations :

  • The sulfonyl group in the target compound distinguishes it from phenyl-substituted analogs, likely improving solubility and target specificity.
  • The amino group on the dihydrodioxin ring may enable hydrogen bonding with tubulin or other receptors, a feature absent in analogs.
  • Methoxy groups in Combretastatin analogs enhance potency but reduce metabolic stability compared to sulfonyl groups .
Mechanistic Implications

While Combretastatin A-4 and its analogs () act via tubulin depolymerization, the target compound’s mechanism remains unconfirmed. The dihydrodioxin core may also mimic the trimethoxy phenyl group of Combretastatin, enabling similar π-π interactions .

Q & A

Basic Question: How can the stereochemical configuration (Z/E) of this acrylonitrile derivative be experimentally confirmed?

Methodological Answer:
The Z-configuration can be determined via single-crystal X-ray diffraction (XRD) analysis. For structurally analogous compounds, such as (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, XRD revealed bond angles and torsion angles critical for confirming stereochemistry . For example, the C=C bond torsion angle (<10°) and intramolecular hydrogen bonding between the amino group and sulfonyl oxygen can stabilize the Z-form . Researchers should grow high-quality crystals in a polar aprotic solvent (e.g., DMSO) and collect data using a diffractometer (e.g., MacScience DIPLabo 32001), refining with software like PLATON or SHELXL .

Basic Question: What synthetic strategies are optimal for introducing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl amino group?

Methodological Answer:
A Michael addition or nucleophilic substitution approach is typically employed. For example:

  • React 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a pre-activated acrylonitrile sulfonyl intermediate under basic conditions (e.g., NaH in THF at 0–5°C) .
  • Monitor reaction progress via TLC or HPLC, optimizing stoichiometry (e.g., 1.2:1 amine:electrophile ratio) to minimize side products like over-alkylation. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Question: How can computational methods resolve contradictions between experimental and predicted electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic transitions and compare them with UV-Vis or fluorescence data. For example:

  • If experimental λmax deviates from DFT predictions (>10 nm), reassess solvent effects (PCM model) or excited-state configurations (TD-DFT) .
  • Hirshfeld surface analysis can further validate intermolecular interactions (e.g., π-π stacking) observed in XRD but absent in gas-phase simulations .

Advanced Question: What experimental design principles apply to studying this compound’s environmental fate?

Methodological Answer:
Adopt a tiered approach per Project INCHEMBIOL :

Lab Studies:

  • Determine logP (octanol-water partitioning) via shake-flask method.
  • Assess photostability under simulated sunlight (Xe lamp, λ > 290 nm) with HPLC quantification .

Ecosystem Modeling:

  • Use fugacity models to predict distribution in soil-water-air compartments, incorporating experimental logP and hydrolysis rate constants.
  • Validate with microcosm studies measuring biodegradation (e.g., OECD 301F test) .

Basic Question: Which analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-MS: Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (e.g., unreacted sulfonyl precursor).
  • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm regioselectivity via aromatic proton splitting patterns (e.g., dihydrodioxin protons at δ 4.2–4.5 ppm) .
  • Elemental Analysis: Validate C/H/N/S ratios within ±0.3% of theoretical values .

Advanced Question: How can molecular docking elucidate this compound’s potential as a kinase inhibitor?

Methodological Answer:

Target Selection: Prioritize kinases with sulfonyl-binding pockets (e.g., EGFR, VEGFR2) based on structural homology.

Docking Protocol:

  • Prepare the ligand (AMBER force field) and receptor (PDB ID: 1M17) using AutoDock Vina.
  • Score binding poses by ΔG (kcal/mol), focusing on hydrogen bonds between the sulfonyl group and Lys/Arg residues .

Validation: Compare with co-crystallized inhibitors (e.g., erlotinib) to assess pose reliability (RMSD < 2.0 Å) .

Basic Question: What precautions are necessary for handling the sulfonyl moiety during synthesis?

Methodological Answer:

  • Moisture Sensitivity: Store intermediates under inert gas (N2/Ar) and use anhydrous solvents (e.g., DCM, THF).
  • Reactivity: Avoid strong bases (e.g., NaOH) to prevent sulfonate ester formation. Quench excess reagents (e.g., SOCl2) with ice-cold NaHCO3 .

Advanced Question: How to design a stability-indicating study under accelerated conditions?

Methodological Answer:
Follow ICH Q1A(R2) guidelines:

  • Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (1.2 million lux·hr).
  • Degradation Analysis: Use HPLC-DAD to track sulfonyl hydrolysis (retention time shift) or acrylonitrile dimerization (new peaks at 250–300 nm) .

Table 1: Key Physicochemical Properties

PropertyMethod/ValueReference
Crystal SystemMonoclinic (P21/c)
Melting Point270–272°C (dec.)Analogous data
logP (Predicted)2.8 ± 0.3 (DFT-B3LYP)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.